3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two bromophenyl groups and a methoxybenzyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is often 1,3-diphenyl-1,3-propanedione.
Bromination: The phenyl groups on the pyrazole ring are then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Methoxybenzylation: The final step involves the introduction of the methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the pyrazole is reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl groups, potentially converting them to phenyl groups.
Substitution: The bromine atoms on the phenyl rings make the compound susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products may include 3,5-diphenyl-1-(4-methoxybenzyl)-1H-pyrazole.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as 3,5-bis(4-aminophenyl)-1-(4-methoxybenzyl)-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological systems, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromophenyl and methoxybenzyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.
3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole: Similar structure but with fluorine atoms instead of bromine.
3,5-bis(4-methylphenyl)-1-(4-methoxybenzyl)-1H-pyrazole: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole can significantly influence its reactivity and properties compared to its chlorinated, fluorinated, or methylated analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s electronic properties and its interactions with other molecules.
Properties
Molecular Formula |
C23H18Br2N2O |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2O/c1-28-21-12-2-16(3-13-21)15-27-23(18-6-10-20(25)11-7-18)14-22(26-27)17-4-8-19(24)9-5-17/h2-14H,15H2,1H3 |
InChI Key |
XGTCYSFVXLWDSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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